molecular formula C4H4F3NO B069010 4-Amino-1,1,1-trifluoro-3-buten-2-one CAS No. 184848-89-3

4-Amino-1,1,1-trifluoro-3-buten-2-one

Cat. No. B069010
M. Wt: 139.08 g/mol
InChI Key: DHJDPIHFALRNER-OWOJBTEDSA-N
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Description

4-Amino-1,1,1-trifluoro-3-buten-2-one is a chemical compound with the molecular formula C4H4F3NO .


Physical And Chemical Properties Analysis

The boiling point of 4-Amino-1,1,1-trifluoro-3-buten-2-one is predicted to be 95.3±40.0 °C and its density is predicted to be 1.319±0.06 g/cm3 .

Scientific Research Applications

  • Peptide Synthesis

    The compound is used as a protecting group in peptide synthesis, particularly for the protection of the N-H terminal of amino acids. It enables the formation of peptide bonds without racemization (Gorbunova et al., 1991).

  • Precursor for Fluorine-Containing Pyrroles

    It is used in the synthesis of N-β-trifluoroacetylvinyl amino acid esters, α-aminoacetophenones, and aminoacetonitriles, which are precursors for fluorine-containing pyrroles (Okada et al., 1992).

  • Synthetic Methods for Trifluoroacetyl Ketene Acetals

    The compound is utilized in the synthesis of bis(trifluoroacetyl)ketene N,O-, N,S- and S,S-acetals, and their conversion to 4-amino- and 4-alkyl(aryl)thio-trifluoro-3-(trifluoroacetyl)-buten-2-ones (Hojo et al., 1992).

  • Synthesis of Trifluoromethyl-Substituted Heteroarenes

    It serves as a versatile precursor for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines, with applications in medicinal chemistry (Sommer et al., 2017).

  • Incorporation in Peptides for NMR Applications

    Perfluoro-tert-butyl 4-hydroxyproline derivatives, synthesized using this compound, have distinct conformational preferences and can be used in probes for 19F NMR in medicinal chemistry (Tressler & Zondlo, 2014).

  • Synthesis of Trifluoromethyl-Substituted Azoles

    It is used in heterocyclization processes to create trihalomethylated bicyclic heterocycles, which have potential pharmaceutical applications (Flores et al., 2005).

properties

IUPAC Name

(E)-4-amino-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJDPIHFALRNER-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/N)\C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,1,1-trifluoro-3-buten-2-one

CAS RN

184848-89-3
Record name 4-Amino-1,1,1-trifluorobut-3-en-2-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A SIMPLE - 2014 - irbis-nbuv.gov.ua
INTRODUCTION. Insecticides are the second largest market segment for crop protection chemicals with total global sales of more then 6.5 billion Є/pa in 2004. The search for new …
Number of citations: 0 www.irbis-nbuv.gov.ua
Y Lin, JT Liu, XJ Yang - Chinese Journal of Chemistry, 2007 - Wiley Online Library
4‐Trifluoromethyl‐1,2‐dihydropyrimidines were synthesized in moderate yields by the one‐pot reaction of 4‐ethoxy‐1,1,1‐trifluoro‐3‐buten‐2‐one, aldehydes and ammonia catalyzed …
Number of citations: 1 onlinelibrary.wiley.com
XJ Yang, LS Zhang, JT Liu - Tetrahedron, 2007 - Elsevier
The reactions of 2,2-dihydropolyfluoroalkylaldehydes with ammonia and enol ethers or carbonyl compounds are described. In the presence of zinc chloride, all reactions took place …
Number of citations: 8 www.sciencedirect.com

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